Raltegravir Potassium

Catalog No.
S548945
CAS No.
871038-72-1
M.F
C20H20FKN6O5
M. Wt
482.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Raltegravir Potassium

CAS Number

871038-72-1

Product Name

Raltegravir Potassium

IUPAC Name

potassium 4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate

Molecular Formula

C20H20FKN6O5

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1

InChI Key

IFUKBHBISRAZTF-UHFFFAOYSA-M

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

0518, MK, Isentress, MK 0518, MK-0518, MK0518, Potassium, Raltegravir, raltegravir, Raltegravir Potassium

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+]

The exact mass of the compound Raltegravir potassium is 444.15575 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Pyrrolidinones. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antivirals for systemic use, Antivirals for treatment of HIV infections, combinations -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Raltegravir Potassium is the potassium salt of Raltegravir, a potent, first-in-class HIV-1 integrase strand transfer inhibitor (INSTI). As the active pharmaceutical ingredient in the FDA-approved drug Isentress®, this specific salt form was developed to confer physicochemical properties suitable for consistent oral bioavailability and formulation. Its primary function is to block the HIV integrase enzyme, preventing the integration of viral DNA into the host cell genome and thereby inhibiting viral replication. Procurement of the potassium salt provides a form of the molecule with optimized handling and performance characteristics established during formal pharmaceutical development.

Direct substitution of Raltegravir Potassium with Raltegravir free acid is inadvisable for most research and development applications. The free acid form exhibits poor aqueous solubility, a critical limiting factor for both in vitro and in vivo applications. The potassium salt was specifically developed to overcome this limitation, demonstrating significantly improved water solubility and, consequently, enhanced pharmacokinetics in animal models compared to the free acid. Using the free acid can introduce significant experimental variability, leading to issues with dissolution, inconsistent results in cell-based assays, and poor or erratic absorption in preclinical studies, making it an unreliable substitute for the performance-optimized potassium salt.

Enhanced, pH-Dependent Aqueous Solubility for Formulation and In Vitro Assays

Raltegravir Potassium's aqueous solubility is substantially higher than that of the free acid and is strongly pH-dependent. According to FDA documentation, the solubility of Raltegravir in water is approximately 71 mg/mL, with solubility increasing at higher pH values. The pKa of Raltegravir is approximately 6.7, and the compound is completely soluble at concentrations of 10 mM in buffers from pH 6.8 to 8. This contrasts sharply with the free acid form, which is noted for its poor aqueous solubility. This property is a direct result of its development as a salt and is critical for achieving adequate concentrations in both research and formulation contexts.

Evidence DimensionAqueous Solubility
Target Compound DataApprox. 71 mg/mL in water (pH-dependent).
Comparator Or BaselineRaltegravir Free Acid: Characterized by 'poor aqueous solubility'.
Quantified DifferenceQualitatively significant improvement from 'poor' to a measured high solubility, enabling practical use.
ConditionsAqueous solution; solubility is dependent on pH, increasing as pH rises above the pKa of 6.7.

This enables the preparation of high-concentration stock solutions for in vitro screening and provides the fundamental dissolution characteristics required for developing orally bioavailable formulations.

Improved Dissolution Rate Directly Linked to Higher and More Consistent Absorption

The enhanced solubility of the potassium salt translates to a faster dissolution rate, which is a critical determinant of in vivo absorption. A clinical study comparing drug absorption in patients who swallowed tablets whole versus those who chewed them demonstrated this principle directly. Patients who chewed the tablets, effectively increasing the drug's dissolution rate, exhibited pharmacokinetic profiles with significantly higher absorption. Supporting this, in vitro dissolution studies showed that while whole tablets had very low drug release in an acidic medium, crushed tablets (mimicking rapid dissolution) released significantly higher concentrations of Raltegravir. This evidence underscores that the physical form and resulting dissolution rate, optimized in the potassium salt, are paramount for achieving reliable bioavailability.

Evidence DimensionDissolution and Absorption
Target Compound DataCrushed/chewed tablets (proxy for rapid dissolution) led to 'significantly higher' drug absorption in vivo.
Comparator Or BaselineIntact tablets (proxy for slow dissolution) resulted in lower absorption in vivo and 'very low' drug release in vitro under acidic conditions.
Quantified DifferenceSignificant increase in absorption and in vitro drug release upon mechanical disintegration, highlighting the importance of the salt form's intrinsic dissolution advantage.
ConditionsIn vivo comparison in HIV-infected patients; in vitro dissolution in acidic medium.

This directly links the material's physicochemical properties to in vivo performance, justifying the procurement of the potassium salt to ensure consistent and effective absorption in preclinical models.

Availability in Defined, Stable Crystalline Forms for Process Reproducibility

Raltegravir Potassium has been the subject of extensive solid-state characterization, resulting in the identification of multiple stable, crystalline polymorphic forms (e.g., anhydrous Form 1, hydrated Form 2, and Form 3). Patents describe specific, reproducible processes for manufacturing these distinct crystalline forms, such as the pure and stable Form 3. Procuring a well-defined crystalline form is critical for ensuring batch-to-batch consistency of physical properties like solubility, dissolution rate, and stability. This level of control and characterization provides a significant advantage over using the free acid, which may have uncharacterized or less stable crystalline structures, leading to process variability and irreproducible results.

Evidence DimensionMaterial Consistency & Stability
Target Compound DataAvailable in well-characterized, stable crystalline forms (e.g., Form 1, Form 3) manufactured via controlled processes.
Comparator Or BaselineRaltegravir free acid, which may lack the same degree of solid-state optimization and control, posing a risk of polymorphic variability.
Quantified DifferenceDifference between a material with defined, stable polymorphs and a baseline with potential for uncharacterized physical variability.
ConditionsSolid-state material for pharmaceutical research, development, and manufacturing.

Purchasing a specific, stable crystalline form ensures high batch-to-batch reproducibility of physicochemical properties, which is essential for reliable experimental outcomes and scalable manufacturing processes.

Formulation Development for Oral Bioavailability Studies

The well-documented high aqueous solubility and pH-dependent dissolution profile make Raltegravir Potassium the correct choice for developing and testing novel oral dosage forms, including tablets, capsules, and suspensions, where maximizing bioavailability is the primary objective.

High-Concentration Stock Solution Preparation for In Vitro Antiviral Assays

For cell-based HIV replication assays or biochemical integrase inhibition assays, the high solubility of Raltegravir Potassium in aqueous buffers (at or above pH 6.8) allows for the preparation of concentrated, filterable stock solutions, simplifying serial dilutions and minimizing solvent-induced artifacts (e.g., from DMSO).

Preclinical Pharmacokinetic (PK) and Efficacy Modeling in Animal Studies

Using the potassium salt ensures that preclinical PK studies are based on a form with optimized absorption characteristics, providing more consistent and clinically relevant data on exposure and efficacy that is not confounded by the poor solubility of the free acid.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

482.11162741 Da

Monoisotopic Mass

482.11162741 Da

Heavy Atom Count

33

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

43Y000U234

GHS Hazard Statements

Aggregated GHS information provided by 36 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (97.22%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (97.22%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Isentress is indicated in combination with other anti-retroviral medicinal products for the treatment of human immunodeficiency virus (HIV 1) infection.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antiviral Agents; Anti-HIV Agents; Anti-Retroviral Agents; HIV Integrase Inhibitors

Pharmacology

Raltegravir Potassium is the orally bioavailable potassium salt of a human immunodeficiency virus (HIV) integrase strand transfer inhibitor (HIV-1 INSTI) with HIV-1 antiviral activity. Raltegravir binds to and inhibits integrase, an HIV enzyme that inserts viral genetic material into the genetic material of the infected human cell. Inhibition of integrase prevents insertion of HIV DNA into the human DNA genome, thus blocking HIV replication.

MeSH Pharmacological Classification

Anti-HIV Agents

ATC Code

J05AX08
J05AR16

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Wikipedia

Raltegravir potassium

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Brogan AJ, Davis AE, Goodwin B. Short-term cost analysis of raltegravir versus atazanavir + ritonavir or darunavir + ritonavir for treatment-naive adults with HIV-1 infection in the United States. PLoS One. 2018 Aug 30;13(8):e0203293. doi: 10.1371/journal.pone.0203293. eCollection 2018. PubMed PMID: 30161205; PubMed Central PMCID: PMC6117059.
2: Trahan MJ, Lamarre V, Metras ME, Kakkar F. Use of Triple Combination Antiretroviral Therapy With Raltegravir as Empiric HIV Therapy in the High-Risk HIV-Exposed Newborn. Pediatr Infect Dis J. 2018 Aug 27. doi: 10.1097/INF.0000000000002180. [Epub ahead of print] PubMed PMID: 30153229.
3: Ammassari A, Stöhr W, Antinori A, Molina JM, Schwimmer C, Domingo P, Thalme A, Di Pietro M, Wallet C, Pozniak A, Richert L, Raffi F; and the NEAT 001/ANRS 143 Trial Study Group. Patient Self-Reported Adherence to Ritonavir-Boosted Darunavir Combined with Either Raltegravir or Tenofovir Disoproxil Fumarate /Emtricitabine in the Neat 001/Anrs 143 Trial. J Acquir Immune Defic Syndr. 2018 Aug 27. doi: 10.1097/QAI.0000000000001834. [Epub ahead of print] PubMed PMID: 30153121.
4: van der Heijden WA, van Crevel R, De Groot PG, Urbanus RT, Koenen HJPM, Bosch M, Keuter M, van der Ven AJ, de Mast Q. A Switch to a raltegravir containing regimen does not lower platelet reactivity in HIV-infected individuals. AIDS. 2018 Aug 20. doi: 10.1097/QAD.0000000000001993. [Epub ahead of print] PubMed PMID: 30134289.
5: Pennington MR, Voorhees IEH, Callaway HM, Dehghanpir SD, Baines JD, Parrish CR, Van de Walle GR. The HIV integrase inhibitor raltegravir inhibits felid alphaherpesvirus 1 (FeHV-1) replication by targeting both DNA replication and late gene expression. J Virol. 2018 Jul 25. pii: JVI.00994-18. doi: 10.1128/JVI.00994-18. [Epub ahead of print] PubMed PMID: 30045987.
6: Jabłonowska E, Pulik P, Kalinowska A, Gąsiorowski J, Parczewski M, Bociąga-Jasik M, Mularska E, Pulik Ł, Siwak E, Wójcik K. Dual therapy based on raltegravir and boosted protease inhibitors - the experience of Polish centers. Arch Med Sci. 2018 Jun;14(4):860-864. doi: 10.5114/aoms.2016.62445. Epub 2016 Sep 22. PubMed PMID: 30002705; PubMed Central PMCID: PMC6040130.
7: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK501554/ PubMed PMID: 30000614.
8: Gold J, Marta M, Meier UC, Christensen T, Miller D, Altmann D, Holden D, Bianchi L, Adiutori R, MacManus D, Yousry T, Schmierer K, Turner B, Giovannoni G. A phase II baseline versus treatment study to determine the efficacy of raltegravir (Isentress) in preventing progression of relapsing remitting multiple sclerosis as determined by gadolinium-enhanced MRI: The INSPIRE study. Mult Scler Relat Disord. 2018 Aug;24:123-128. doi: 10.1016/j.msard.2018.06.002. Epub 2018 Jun 28. PubMed PMID: 29990894.
9: Stella-Ascariz N, Montejano R, Rodriguez-Centeno J, Alejos B, Schwimmer C, Bernardino JI, Rodes B, Allavena C, Hoffmann C, Gisslén M, de Miguel R, Esteban-Cantos A, Wallet C, Raffi F, Arribas JR; NEAT 001/ ANRS 143 Study Group. Blood Telomere Length Changes after Ritonavir-boosted Darunavir Combined with Raltegravir or Tenofovir-Emtricitabine in Antiretroviral-Naive Adults Infected with HIV-1. J Infect Dis. 2018 Jul 3. doi: 10.1093/infdis/jiy399. [Epub ahead of print] PubMed PMID: 29982509.
10: Krznaric I, Bickel M, Carganico A, De Leuw P, Haberl A, Knecht G, Koegl C, Lauscher P, Schüttfort G, Stephan C, Wolf E, Wolf T. Similar long-term efficacy of dual therapy containing raltegravir and a boosted protease inhibitor versus standard triple therapies in pretreated HIV-1-infected patients in a retrospective, real-life cohort of 14 years. HIV Med. 2018 Oct;19(9):662-667. doi: 10.1111/hiv.12636. Epub 2018 Jul 3. PubMed PMID: 29971922.
11: Rusconi S, Adorni F, Tau P, Borghi V, Pecorari M, Maserati R, Francisci D, Monno L, Punzi G, Meraviglia P, Paolucci S, Di Biagio A, Bruzzone B, Mancon A, Micheli V, Zazzi M; ARCA (Antiviral Response Cohort Analysis). Dolutegravir (DTG)-containing regimens after receiving raltegravir (RAL) or elvitegravir (EVG): Durability and virological response in a large Italian HIV drug resistance network (ARCA). J Clin Virol. 2018 Aug;105:112-117. doi: 10.1016/j.jcv.2018.06.012. Epub 2018 Jun 21. PubMed PMID: 29957545.
12: Pennington MR, Grenier JK, Van de Walle GR. Transcriptome profiling of alphaherpesvirus-infected cells treated with the HIV-integrase inhibitor raltegravir reveals profound and specific alterations in host transcription. J Gen Virol. 2018 Aug;99(8):1115-1128. doi: 10.1099/jgv.0.001090. Epub 2018 Jun 19. PubMed PMID: 29916804.
13: Troya J, Montejano R, Ryan P, Gómez C, Matarranz M, Cabello A, Vera F, Sepúlveda MA, Santos I, Samperiz G, Bachiller P, Boix V, Barrufet P, Cervero M, Sanz J, Solís J, Yllescas M, Valencia E; GESIDA-8715 Study Group. Raltegravir plus abacavir/lamivudine in virologically suppressed HIV-1-infected patients: 48-week results of the KIRAL study. PLoS One. 2018 Jun 14;13(6):e0198768. doi: 10.1371/journal.pone.0198768. eCollection 2018. PubMed PMID: 29902204; PubMed Central PMCID: PMC6002106.
14: Cahn P, Sax PE, Squires K, Molina JM, Ratanasuwan W, Rassool M, Bloch M, Xu X, Zhou Y, Homony B, Hepler D, Teppler H, Hanna GJ, Nguyen BY, Greaves W; ONCEMRK Study Group. Raltegravir 1200 mg Once Daily vs 400 mg Twice Daily, With Emtricitabine and Tenofovir Disoproxil Fumarate, for Previously Untreated HIV-1 Infection: Week 96 Results From ONCEMRK, a Randomized, Double-Blind, Noninferiority Trial. J Acquir Immune Defic Syndr. 2018 Aug 15;78(5):589-598. doi: 10.1097/QAI.0000000000001723. PubMed PMID: 29771789; PubMed Central PMCID: PMC6075877.
15: Krikke M, Tesselaar K, van den Berk GEL, Otto SA, Freriks LH, van Lelyveld SFL, Visseren FJL, Hoepelman AIM, Arends JE. The effect of switching protease inhibitors to raltegravir on endothelial function, in HIV-infected patients. HIV Clin Trials. 2018 Apr;19(2):75-83. doi: 10.1080/15284336.2018.1455366. PubMed PMID: 29770748.
16: Offor O, Utay N, Reynoso D, Somasunderam A, Currier J, Lake J. Adiponectin and the steatosis marker Chi3L1 decrease following switch to raltegravir compared to continued PI/NNRTI-based antiretroviral therapy. PLoS One. 2018 May 10;13(5):e0196395. doi: 10.1371/journal.pone.0196395. eCollection 2018. PubMed PMID: 29746485; PubMed Central PMCID: PMC5944924.
17: Belkhir L, Seguin-Devaux C, Elens L, Pauly C, Gengler N, Schneider S, Ruelle J, Haufroid V, Vandercam B. Impact of UGT1A1 polymorphisms on Raltegravir and its glucuronide plasma concentrations in a cohort of HIV-1 infected patients. Sci Rep. 2018 May 9;8(1):7359. doi: 10.1038/s41598-018-25803-z. PubMed PMID: 29743555; PubMed Central PMCID: PMC5943329.
18: Weber MD, Andrews E, Prince HA, Sykes C, Rosen EP, Bay C, Shaheen NJ, Madanick RD, Dellon ES, De Paris K, Nelson JA, Gay CL, Kashuba AD. Virological and immunological responses to raltegravir and dolutegravir in the gut-associated lymphoid tissue of HIV-infected men and women. Antivir Ther. 2018 May 1. doi: 10.3851/IMP3236. [Epub ahead of print] PubMed PMID: 29714167.
19: Puthanakit T, Thepnarong N, Chaithongwongwatthana S, Anugulruengkitt S, Anunsittichai O, Theerawit T, Ubolyam S, Pancharoen C, Phanuphak P. Intensification of antiretroviral treatment with raltegravir for pregnant women living with HIV at high risk of vertical transmission. J Virus Erad. 2018 Apr 1;4(2):61-65. PubMed PMID: 29682296; PubMed Central PMCID: PMC5892679.
20: Horikawa M, Toyoda M, Saito N, Kimura M, Kobayashi T, Takagi A, Fukagawa M. Raltegravir-associated Diabetic Ketoacidosis in a Patient with HIV Infection: A Case Report. Tokai J Exp Clin Med. 2018 Apr 20;43(1):19-23. PubMed PMID: 29637535.

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